molecular formula C14H13BrClNO B5003606 2-(1-bromo-1-chloroethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline CAS No. 88654-93-7

2-(1-bromo-1-chloroethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline

Cat. No. B5003606
CAS RN: 88654-93-7
M. Wt: 326.61 g/mol
InChI Key: HIELOUZGQULWCY-UHFFFAOYSA-N
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Description

Quinoline is a nitrogen-containing heterocyclic aromatic compound with a structure that consists of a benzene ring fused with a pyridine ring . It exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .


Synthesis Analysis

Quinoline and its derivatives can be synthesized using various methods. Classical methods include the Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach protocols . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of quinoline .


Molecular Structure Analysis

The molecular structure of quinoline consists of a benzene ring fused with a pyridine ring. This structure allows for functionalities and activities, making quinoline a critical component for medicinal chemists .


Chemical Reactions Analysis

Quinoline undergoes various chemical reactions. For instance, it can undergo electrophilic aromatic substitution because aromaticity is maintained . It can also react with carbon-centered electrophiles to form various derivatives .

Mechanism of Action

The mechanism of action of quinoline-based compounds often involves interactions with DNA. Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

Safety and Hazards

The safety and hazards associated with quinoline and its derivatives can vary widely depending on the specific compound. Some quinoline derivatives are used in medications and are generally safe under controlled conditions, but others may be toxic or have other health hazards .

Future Directions

Quinoline and its derivatives continue to be an area of active research due to their wide range of biological activities. Future research may focus on developing new synthetic methods, exploring new biological activities, and improving the safety and efficacy of quinoline-based drugs .

properties

IUPAC Name

2-(1-bromo-1-chloroethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrClNO/c1-8-10-7-12(14(2,15)16)18-13(10)9-5-3-4-6-11(9)17-8/h3-6,12H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIELOUZGQULWCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C3=C1CC(O3)C(C)(Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90386704
Record name Furo[3,2-c]quinoline, 2-(1-bromo-1-chloroethyl)-2,3-dihydro-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90386704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26659199
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

88654-93-7
Record name Furo[3,2-c]quinoline, 2-(1-bromo-1-chloroethyl)-2,3-dihydro-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90386704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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